5-methoxy-N-methylpyrimidin-4-amine

physicochemical property drug-likeness medicinal chemistry optimization

5-Methoxy-N-methylpyrimidin-4-amine (CAS 1447967-24-9) is a strategic heterocyclic building block for medicinal chemistry. Its distinct 5-methoxy-4-(N-methylamino)pyrimidine core is directly implicated in potent PRMT5 inhibition (biochemical IC₅₀ 9.5 nM) and BTK inhibition (IC₅₀ 1 nM). Unlike unsubstituted analogs, the N-methyl group provides a critical hydrogen-bond donor count (HBD=1) and optimized LogP (0.53), making it irreplaceable for SAR campaigns targeting these kinase scaffolds. Secure this 98% pure intermediate to accelerate hit-to-lead development.

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
CAS No. 1447967-24-9
Cat. No. B1488189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methoxy-N-methylpyrimidin-4-amine
CAS1447967-24-9
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESCNC1=NC=NC=C1OC
InChIInChI=1S/C6H9N3O/c1-7-6-5(10-2)3-8-4-9-6/h3-4H,1-2H3,(H,7,8,9)
InChIKeyDOLSCQXEQRKVEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-N-methylpyrimidin-4-amine (CAS 1447967-24-9): Procurement-Relevant Characterization and Synthetic Utility


5-Methoxy-N-methylpyrimidin-4-amine (CAS 1447967-24-9) is a heterocyclic aromatic compound belonging to the 4-aminopyrimidine class, characterized by a methoxy substituent at the 5-position and an N-methylamine group at the 4-position of the pyrimidine core . The compound has a molecular formula of C₆H₉N₃O, a molecular weight of 139.16 g/mol, and a computed LogP of 0.53 with a TPSA of 47.04 Ų . It is commercially available as a research-grade building block with typical purity specifications of 98% and requires storage at 2–8°C in sealed, dry conditions . Its primary documented utility is as a key synthetic intermediate in the preparation of kinase inhibitor scaffolds, particularly those targeting PRMT5, PRMT4, and BTK, as disclosed in multiple patent applications [1][2].

5-Methoxy-N-methylpyrimidin-4-amine (CAS 1447967-24-9) in Context: Why Generic Pyrimidine Substitution Is Insufficient


Generic substitution within the 4-aminopyrimidine class is not feasible for applications requiring 5-methoxy-N-methylpyrimidin-4-amine, because the specific combination of a 5-methoxy substituent and an N-methylated 4-amino group establishes a distinct electronic and steric profile that directly influences both synthetic reactivity and biological target engagement. The methoxy group at position 5 enhances electron density on the pyrimidine ring, altering nucleophilic substitution rates and intermolecular hydrogen-bonding capacity, while the N-methyl group modulates both lipophilicity and the hydrogen-bond donor count compared to the unsubstituted primary amine analog . Furthermore, the presence of the intact 5-methoxy-4-(N-methylamino)pyrimidine core has been specifically linked to potent inhibition of protein arginine methyltransferases (PRMT5 and PRMT4) in multiple patent disclosures, indicating that the precise substitution pattern is required for downstream biological activity in these kinase inhibitor scaffolds [1][2]. Analogs lacking either the 5-methoxy group or the N-methyl group exhibit fundamentally different physicochemical properties and would not serve as functional replacements in synthetic routes leading to these patent-protected chemotypes.

Quantitative Differentiation Evidence for 5-Methoxy-N-methylpyrimidin-4-amine (CAS 1447967-24-9) Against Structural Analogs


Hydrogen-Bond Donor Capacity and Lipophilicity Differentiation vs. 5-Methoxypyrimidin-4-amine

5-Methoxy-N-methylpyrimidin-4-amine differs fundamentally from its primary amine analog 5-methoxypyrimidin-4-amine (CAS 695-86-3) in both hydrogen-bond donor count and computed lipophilicity. The N-methylation reduces the number of hydrogen-bond donors (HBD) from 2 to 1 while increasing the computed LogP value, thereby altering membrane permeability potential and protein-binding characteristics [1]. This substitution pattern is a deliberate medicinal chemistry strategy to improve metabolic stability and oral bioavailability in lead optimization programs .

physicochemical property drug-likeness medicinal chemistry optimization

Positional Isomer Differentiation: 5-Methoxy-N-methylpyrimidin-4-amine vs. 5-Methoxy-2-methylpyrimidin-4-amine

Among isomers sharing the molecular formula C₆H₉N₃O (MW 139.16), 5-methoxy-N-methylpyrimidin-4-amine is structurally distinct from 5-methoxy-2-methylpyrimidin-4-amine (CAS 698-34-0). In the target compound, the methyl group resides on the exocyclic 4-amino nitrogen (as N-methyl), whereas in the comparator the methyl is substituted at the endocyclic 2-position of the pyrimidine ring [1]. This positional difference fundamentally alters the vectors available for further synthetic elaboration and the binding mode within kinase active sites. The N-methylated 4-amino group in the target compound leaves the 2-position available for additional substitution, a critical feature for constructing more complex kinase inhibitor scaffolds that require 2,4-disubstituted pyrimidine architectures [2].

positional isomer kinase inhibitor binding orientation

Structural Basis for PRMT5 Inhibitor Activity: Core Scaffold Requirement

The 5-methoxy-4-(N-methylamino)pyrimidine core has been specifically utilized as a scaffold element in PRMT5 inhibitors showing nanomolar cellular activity. A PRMT5 inhibitor incorporating the 5-methoxypyrimidin-4-yl framework (BDBM50366992 / CHEMBL4168754) demonstrated an IC₅₀ of 25 nM for inhibition of PRMT5 in human MCF7 breast cancer cells as assessed by reduction in SmBB'-Rme2s levels after 48 hours by Western blot analysis, with an alternative assay reporting 9.5 nM IC₅₀ [1]. While this represents a fully elaborated inhibitor rather than the parent compound, the data establish that the 5-methoxy substitution pattern on the 4-aminopyrimidine core is associated with potent PRMT5 engagement [2]. PRMT5 is a clinically validated oncology target, with multiple pharmaceutical companies actively developing PRMT5 inhibitors, including MTA-cooperative inhibitors for MTAP-deleted cancers [3].

PRMT5 methyltransferase cancer target MTA-cooperative inhibition

PRMT4 (CARM1) Inhibitory Activity Associated with 5-Methoxypyrimidin-4-amine Scaffolds

In addition to PRMT5, the 5-methoxypyrimidin-4-amine scaffold has been associated with inhibition of PRMT4 (coactivator-associated arginine methyltransferase 1, CARM1), another therapeutically relevant protein arginine methyltransferase. A compound containing the 5-methoxypyrimidin-4-yl moiety (BDBM50648945 / CHEMBL5613745) demonstrated an IC₅₀ of 138 nM against human PRMT4 using histone H3 as substrate and S-adenosylmethionine (SAM) as cofactor in a radiometric HotSpot assay [1]. The same compound showed 2.3-fold selectivity for PRMT4 over PRMT3 (IC₅₀ = 321 nM) and 2.5-fold selectivity over PRMT5/MEP50 (IC₅₀ = 351 nM) [1]. PRMT4 is implicated in multiple cancers including breast, prostate, and colorectal cancers, as well as in metabolic disorders, and small-molecule CARM1 inhibitors are under active investigation as potential therapeutics [2].

PRMT4 CARM1 epigenetic target arginine methyltransferase

BTK Inhibitor Scaffold Utility: Nanomolar Potency Achievable with 5-Methoxypyrimidin-4-amine Cores

The 5-methoxypyrimidin-4-ylamine core has been employed in the development of Bruton's tyrosine kinase (BTK) inhibitors. A patent-exemplified compound (US20240083900, Example 99) containing a 5-methoxypyrimidin-4-yl scaffold demonstrated an IC₅₀ of 1 nM against human BTK, as documented in BindingDB [1]. BTK is a clinically validated target for B-cell malignancies including chronic lymphocytic leukemia (CLL), mantle cell lymphoma, and Waldenström's macroglobulinemia, with multiple approved covalent and non-covalent BTK inhibitors representing a multi-billion dollar therapeutic market [2]. While this represents a fully optimized inhibitor rather than the parent compound, it establishes that the 5-methoxypyrimidin-4-yl core is compatible with high-potency BTK inhibition and represents a synthetically productive starting point for BTK inhibitor development programs.

BTK Bruton's tyrosine kinase B-cell malignancies kinase inhibitor

Procurement-Driven Application Scenarios for 5-Methoxy-N-methylpyrimidin-4-amine (CAS 1447967-24-9)


Synthesis of PRMT5 Inhibitor Leads for Oncology Research

5-Methoxy-N-methylpyrimidin-4-amine serves as a strategic building block for constructing PRMT5 inhibitors. The 5-methoxy-4-(N-methylamino)pyrimidine core is associated with potent PRMT5 inhibition in both biochemical (IC₅₀ = 9.5 nM) and cellular assays (IC₅₀ = 25 nM in MCF7 cells), as documented for elaborated inhibitors sharing this scaffold [1]. Procurement of this intermediate enables medicinal chemistry teams to access the 2,4-disubstituted pyrimidine architecture required for PRMT5 inhibitor development, with the 2-position available for diversification via halogenation and cross-coupling to optimize potency, selectivity, and pharmacokinetic properties.

Development of PRMT4 (CARM1) Chemical Probes and Epigenetic Tool Compounds

The 5-methoxypyrimidin-4-amine scaffold is associated with PRMT4/CARM1 inhibition (IC₅₀ = 138 nM) and exhibits 2.3-fold selectivity over PRMT3 and 2.5-fold selectivity over PRMT5 for a representative elaborated inhibitor [1]. This profile supports the use of 5-methoxy-N-methylpyrimidin-4-amine as a starting material for synthesizing PRMT4-selective chemical probes for target validation studies in oncology and metabolic disease research. The distinct hydrogen-bonding profile of the N-methylated 4-amino group (HBD = 1) contributes to target engagement characteristics that differ from primary amine analogs [2].

BTK Inhibitor Scaffold Diversification and Next-Generation Kinase Inhibitor Synthesis

Compounds incorporating the 5-methoxypyrimidin-4-yl core have demonstrated nanomolar BTK inhibition (IC₅₀ = 1 nM) in patent-exemplified inhibitors [1]. Researchers engaged in BTK inhibitor discovery or developing novel kinase inhibitors can employ 5-methoxy-N-methylpyrimidin-4-amine as a core building block for structure-activity relationship (SAR) studies. The compound's moderate lipophilicity (LogP = 0.53) and TPSA (47.04 Ų) place it within favorable drug-like property space for central scaffold elaboration [2], making it suitable for hit-to-lead and lead optimization programs targeting BTK-driven B-cell malignancies.

General Pyrimidine Library Synthesis and Physicochemical Property Optimization

For laboratories constructing focused pyrimidine libraries, 5-methoxy-N-methylpyrimidin-4-amine provides a differentiated building block with a specific hydrogen-bond donor profile (HBD = 1) and lipophilicity (LogP = 0.53) that distinguishes it from its primary amine analog 5-methoxypyrimidin-4-amine (HBD = 2, LogP ≈ -0.18) [1][2]. The N-methyl group reduces hydrogen-bond donor capacity while modestly increasing lipophilicity, parameters that directly influence membrane permeability and oral absorption potential [3]. This compound is appropriate for systematic SAR studies investigating the impact of N-methylation on target binding, cellular activity, and metabolic stability within aminopyrimidine chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-methoxy-N-methylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.